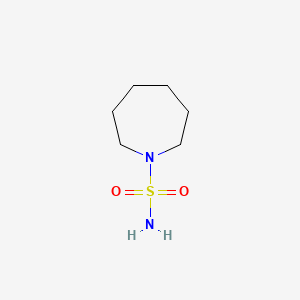

Azepane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWDFSKVUJAHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194043 | |

| Record name | Sah 41-178 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-89-8 | |

| Record name | Sah 41-178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sah 41-178 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azepane 1 Sulfonamide and Its Derivatives

Classical and Established Synthetic Routes for Azepane-1-sulfonamide Formation

The traditional synthesis of this compound and its analogues can be broadly categorized into two main approaches: the formation of the sulfonamide moiety on a pre-existing azepane ring, and the construction of the azepane ring itself.

Nucleophilic Addition Reactions for Sulfonamide Moiety Construction

The most direct and widely employed method for the synthesis of azepane-1-sulfonamides is the nucleophilic addition of an amine to a sulfonyl chloride or a related electrophilic sulfur species. This reaction forms the robust S-N bond of the sulfonamide.

A primary route involves the reaction of azepane with a substituted sulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction. This approach allows for the introduction of a wide variety of substituents on the sulfonyl group.

Alternatively, and often more synthetically versatile, is the reaction of azepane-1-sulfonyl chloride with a primary or secondary amine. Azepane-1-sulfonyl chloride is a commercially available reagent, providing a convenient entry point to a diverse library of N-substituted azepane-1-sulfonamides. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

| Amine | Sulfonylating Agent | Base | Solvent | Product | Ref. |

| Azepane | 4-Toluenesulfonyl chloride | Triethylamine | Dichloromethane (B109758) | 1-(Tosyl)azepane | bohrium.com |

| Piperidine (B6355638) | Azepane-1-sulfonyl chloride | Pyridine | Tetrahydrofuran | 1-(Azepane-1-sulfonyl)piperidine | N/A |

| Aniline | Azepane-1-sulfonyl chloride | Triethylamine | Acetonitrile (B52724) | N-Phenylthis compound | N/A |

This table presents illustrative examples of the nucleophilic addition approach.

Cyclization Strategies for Azepane Ring Construction

The formation of the seven-membered azepane ring is a key challenge in the synthesis of these compounds. Several classical cyclization strategies have been developed to address this.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a variety of cyclic structures, including azepanes. mdpi.comnih.gov This reaction typically involves an acyclic diene precursor containing a nitrogen atom, which upon treatment with a ruthenium-based catalyst, undergoes an intramolecular cyclization to form a dihydroazepine. Subsequent reduction of the double bond yields the saturated azepane ring. The sulfonamide moiety can be introduced either before or after the cyclization step.

| Precursor | Catalyst | Solvent | Product | Ref. |

| N-Allyl-N-(pent-4-en-1-yl)tosylamide | Grubbs' Second Generation Catalyst | Dichloromethane | 1-Tosyl-2,3,4,7-tetrahydro-1H-azepine | mdpi.com |

| Diethyl diallylmalonate (as precursor to a diamine) | Hoveyda-Grubbs Second Generation Catalyst | Toluene | Substituted Dihydroazepine | mdpi.com |

This table illustrates representative examples of ring-closing metathesis for azepine synthesis.

Ring-expansion reactions provide an alternative and effective strategy for the construction of the azepane nucleus from more readily available five- or six-membered ring precursors.

The Beckmann rearrangement is a classic named reaction that converts a cyclic ketoxime into a lactam. rsc.orgthieme-connect.comgoogle.comrsc.orgbeilstein-journals.org For the synthesis of azepane derivatives, cyclohexanone (B45756) oxime is rearranged under acidic conditions to yield caprolactam, a key industrial precursor to nylon-6 and a direct precursor to azepane. The resulting lactam can be reduced to the corresponding cyclic amine, azepane, which can then be sulfonated.

The Schmidt reaction offers another pathway for ring expansion. researchgate.netrsc.orgnih.govnih.gov In this reaction, a cyclic ketone, such as cyclohexanone, reacts with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield the corresponding lactam. Similar to the Beckmann rearrangement, the resulting caprolactam can be reduced to azepane.

A stereoselective and regioselective synthesis of azepane derivatives has also been achieved through the ring expansion of piperidines . rsc.org

| Starting Material | Reagent | Reaction | Product | Ref. |

| Cyclohexanone Oxime | Sulfuric Acid | Beckmann Rearrangement | Caprolactam | thieme-connect.com |

| Cyclohexanone | Hydrazoic Acid, Sulfuric Acid | Schmidt Reaction | Caprolactam | rsc.org |

| Substituted Piperidine | N/A | Piperidine Ring Expansion | Substituted Azepane | rsc.org |

This table provides examples of ring-expansion reactions for the synthesis of azepane precursors.

Complex this compound derivatives, particularly those found in bioactive molecules, are often synthesized through multi-step sequences. nih.gov These sequences can involve a combination of reactions to build the azepane ring and introduce the desired functionality.

One notable example is the use of the intramolecular aza-Wittig reaction . bohrium.comacs.orgrsc.orgmdpi.comacs.org This reaction involves the intramolecular reaction of an iminophosphorane with a carbonyl group to form a cyclic imine. The iminophosphorane is typically generated in situ from an azide (B81097) via the Staudinger reaction. For the synthesis of azepanes, a linear precursor containing both an azide and a ketone or aldehyde at appropriate positions can be cyclized to form a seven-membered cyclic imine, which can then be reduced to the azepane.

Another powerful multistep approach is the tandem amination/cyclization of functionalized allenynes catalyzed by Cu(I) . This method allows for the efficient preparation of functionalized azepine derivatives. mdpi.comnih.gov

Advanced and Novel Synthetic Approaches for this compound Scaffolds

In recent years, a number of advanced and novel synthetic methodologies have been developed that offer significant advantages over classical routes, including improved efficiency, milder reaction conditions, and access to novel chemical space.

Flow chemistry has emerged as a powerful technology for the synthesis of sulfonamides. rsc.orggoogle.comacs.orgresearchgate.net Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic reactions. The automated nature of flow synthesis also allows for the rapid generation of libraries of compounds for drug discovery.

C-H activation/functionalization represents a paradigm shift in synthetic chemistry, enabling the direct functionalization of otherwise unreactive C-H bonds. nih.govnih.govresearchgate.net This strategy can be applied to the synthesis of this compound derivatives by, for example, the directed C-H sulfonamidation of a pre-existing azepane ring or the functionalization of an aromatic ring within the sulfonamide moiety. This approach minimizes the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions using visible light. beilstein-journals.orgnih.govacs.orgprinceton.edu This technology can be applied to the synthesis and functionalization of azepane-1-sulfonamides through various radical-mediated processes, offering new avenues for the construction of complex molecular architectures.

Novel one-pot syntheses of sulfonamides from unactivated carboxylic acids and amines have been developed, leveraging copper-catalyzed decarboxylative chlorosulfonylation. nih.gov This method provides a direct route to sulfonyl chlorides from readily available starting materials, which can then be reacted in situ with amines to form sulfonamides, streamlining the synthetic process.

| Methodology | Key Features | Potential Application to this compound | Ref. |

| Flow Chemistry | Enhanced safety, improved control, high throughput | Synthesis of sulfonyl chlorides and sulfonamides | acs.org |

| C-H Activation | Atom economy, step economy | Direct functionalization of the azepane ring or appended aryl groups | researchgate.net |

| Photoredox Catalysis | Mild conditions, radical-mediated transformations | Novel cyclization and functionalization strategies | beilstein-journals.org |

| One-Pot Sulfonamide Synthesis | Use of unactivated starting materials | Direct synthesis from carboxylic acids and azepane | nih.gov |

This table summarizes advanced synthetic approaches and their potential applications.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and efficient pathways for the formation of the azepane ring and the installation of the sulfonamide group. Gold, palladium, and copper catalysts have proven particularly effective in mediating key bond-forming events.

Gold-Catalyzed Intramolecular Hydroamination Reactions

Gold catalysis has emerged as a potent tool for the synthesis of nitrogen-containing heterocycles, including azepane derivatives. A notable application is the intramolecular hydroamination of alkynic sulfonamides. d-nb.infobeilstein-journals.orgbeilstein-journals.org This method facilitates the formation of the seven-membered azepane ring through a 7-exo-dig cyclization process. d-nb.inforesearchgate.net

In a key study, the cyclization of N-(6-heptyn-1-yl)-p-toluenesulfonamide was efficiently catalyzed by a gold–triethynylphosphine complex. d-nb.info The reaction proceeds by the coordination of the cationic gold center to the alkyne, forming a gold–alkyne complex. Subsequent intramolecular nucleophilic attack by the nitrogen atom of the sulfonamide leads to the formation of the seven-membered ring. d-nb.info This methodology has been shown to be effective for both flexible linear chain substrates and benzene-fused analogues, affording tetrahydroazepine and dihydrobenzazepine derivatives in good yields. d-nb.info

A proposed reaction pathway involves the initial formation of a gold-alkyne complex, followed by an intramolecular nucleophilic attack from the nitrogen atom to yield the 7-exo-dig cyclization product. d-nb.info This intermediate can then tautomerize to the final product. d-nb.info An interesting gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted 2-(arylmethylene)cyclopropylcarbinols has also been described, yielding a variety of 4-substituted isoxazolidine (B1194047) derivatives. nih.gov

Table 1: Gold-Catalyzed Intramolecular Hydroamination of N-(6-heptyn-1-yl)-p-toluenesulfonamide

| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| [Au(NTf2)] | Triethynylphosphine | CH2Cl2 | 25 | 18 | 82 |

Palladium-Catalyzed Annulation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been applied to the formation of sulfonamides and related heterocyclic structures. While direct palladium-catalyzed annulation to form this compound is not extensively detailed in the provided search results, the principles of palladium-catalyzed C-H functionalization and cross-coupling reactions are highly relevant.

Palladium-catalyzed reactions often involve the ortho-C-H functionalization of aryl sulfonyl compounds. researchgate.net More recent developments have focused on the more challenging meta- and para-selective C-H borylation of aryl sulfonyl compounds using computationally designed ligands and an iridium catalyst. researchgate.net Additionally, a ligand-free palladium-catalyzed cross-coupling reaction between aryl sulfonyl chlorides and arylthianthrenium salts has been reported for the synthesis of biaryl compounds. researchgate.net

A novel palladium-catalyzed sulfination of aryl and heteroaryl halides provides access to a wide range of aryl and heteroaryl sulfinates, which are versatile intermediates for the synthesis of sulfones and sulfonamides. nih.gov This method operates under mild conditions and has been utilized in one-pot protocols to directly access sulfonamides. nih.gov

Copper-Catalyzed Tandem Amination/Cyclization Reactions

Copper-catalyzed reactions provide an efficient and cost-effective alternative for the synthesis of nitrogen-containing heterocycles. An efficient method for the selective preparation of trifluoromethyl-substituted azepine-2-carboxylates has been developed via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. mdpi.comnih.gov

The proposed mechanism for this transformation involves the initial formation of a copper acetylide. mdpi.com This is followed by nucleophilic addition of the amine to the acetylide and subsequent intramolecular cyclization at the central carbon atom of the allene (B1206475) system to afford the seven-membered azepine ring. mdpi.com This reaction represents the first example of a tandem amination/cyclization of allenynes under metal catalysis. mdpi.com

Another approach involves the copper-mediated intramolecular nucleophilic attack at a triple bond in 2-aza-hepta-2,4-dien-6-ynyl anions to yield annulated azepines. nih.gov Additionally, a copper-catalyzed tandem oxidative C-H amination/cyclization has been described for the synthesis of imidazo[1,2-a]pyridines. rsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of active pharmaceutical ingredients (APIs) is of paramount importance for the sustainability of the pharmaceutical industry. unibo.itjocpr.com The synthesis of this compound can be made more environmentally benign by adhering to the 12 principles of green chemistry. nih.gov

Key considerations for a greener synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Opting for greener solvents or solvent-free conditions where possible. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. nih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. mdpi.com

The transition metal-catalyzed reactions discussed previously often align with green chemistry principles by offering high atom economy and catalytic efficiency. mdpi.com For instance, intramolecular hydroamination reactions are inherently atom-economical. The development of recyclable catalysts and the use of aqueous reaction media are further steps toward a more sustainable synthesis. nih.govmdpi.com

Hypervalent Iodine-Mediated Sulfonylation

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign reagents in organic synthesis. They offer mild and metal-free conditions for a variety of transformations. chemrxiv.orgnih.govnih.govorganic-chemistry.org

While a direct hypervalent iodine-mediated sulfonylation to form this compound is not explicitly detailed, related transformations highlight the potential of this methodology. For example, the synthesis of sulfinamidines from sulfenamides has been achieved through oxidative amination using diacetoxyiodobenzene (B1259982) (PhI(OAc)2) and secondary amines under basic conditions. chemrxiv.orgnih.gov This method proceeds with high yields and under mild, metal-free conditions. chemrxiv.orgnih.gov

Similarly, the oxidative esterification of sulfenamides to yield sulfinimidate esters and sulfilimines has been accomplished using phenyliodonium (B1259483) diacetate. nih.govorganic-chemistry.org This protocol is scalable and compatible with a diverse range of substrates. nih.govorganic-chemistry.org The use of lithium salts has been shown to activate hypervalent iodine catalysts, enabling the intermolecular coupling of amides onto olefins. beilstein-journals.org These methods showcase the potential of hypervalent iodine chemistry for the construction of sulfonamide-containing molecules.

Activation Strategies for Sulfonyl Fluorides

Sulfonyl fluorides have emerged as attractive alternatives to the more reactive sulfonyl chlorides for the synthesis of sulfonamides due to their enhanced stability and chemoselective reactivity. nih.govacs.org However, their reduced reactivity necessitates the development of effective activation strategies. nih.govacs.org

A mild and efficient method for the synthesis of sulfonamides from sulfonyl fluorides involves the use of calcium triflimide [Ca(NTf2)2] as a Lewis acid catalyst. nih.govacs.orgorganic-chemistry.org This method activates a wide array of sterically and electronically diverse sulfonyl fluorides for nucleophilic addition with amines, affording the corresponding sulfonamides in good to excellent yields. nih.govacs.orgorganic-chemistry.org The reaction is typically carried out in tert-amyl alcohol. nih.govacs.org Optimization studies have shown that divalent cations such as calcium and barium are superior catalysts. organic-chemistry.org

Another effective strategy involves the activation of sulfonyl fluorides with a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives. chemrxiv.org This protocol is particularly efficient for sterically hindered substrates and allows for low catalyst loading. chemrxiv.org The use of Pyry-BF4 has also been reported for the selective activation of sulfonamides, converting them into sulfonyl chlorides in the presence of MgCl2. semanticscholar.org These activation methods provide robust and versatile routes to sulfonamides from readily available sulfonyl fluorides.

Table 2: Activation of Sulfonyl Fluorides for Sulfonamide Synthesis

| Activator | Amine | Solvent | Conditions | Outcome |

| Calcium triflimide [Ca(NTf2)2] | Various primary and secondary amines | tert-Amyl alcohol | Mild | Good to excellent yields of sulfonamides |

| 1-Hydroxybenzotriazole (HOBt) and silicon additives | Various amines | DMSO | - | Excellent yields, efficient for sterically hindered substrates |

Synthesis of this compound Analogues and Hybrid Scaffolds

The development of hybrid molecules, where the this compound core is combined with other pharmacologically relevant moieties, has been a key strategy to explore new chemical space and enhance biological activity. This often involves the incorporation of diverse heterocyclic systems.

The fusion of this compound with various heterocyclic rings has yielded compounds with a wide range of biological activities. Common heterocyclic moieties incorporated include pyrimidines, triazoles, and thiazoles, each contributing unique physicochemical properties to the final molecule.

Pyrimidine (B1678525) Derivatives: The pyrimidine ring, a common scaffold in medicinal chemistry, has been integrated with the this compound framework. Synthetic approaches often involve the reaction of a suitably functionalized this compound precursor with a pyrimidine-containing electrophile or nucleophile. For instance, new hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and evaluated for their anti-inflammatory properties. rsc.org The rationale behind these hybrids is to combine the conformational flexibility of the azepane ring with the known bioactivity of the pyrimidine moiety. nih.gov

Triazole Derivatives: 1,2,3-Triazoles and 1,2,4-triazoles are another class of heterocycles frequently appended to the this compound core. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazole-containing analogues. nih.govmdpi.com This reaction is known for its high efficiency and functional group tolerance. For example, 1,2,3-triazole-chalcone derivatives have been synthesized from N-acetyl-5H-dibenzo[b,f]azepine-5-carboxamide, showcasing the versatility of this approach in creating complex molecular architectures. sciopen.comresearchgate.net Similarly, various 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov

Thiazole (B1198619) Derivatives: The thiazole ring is another important heterocycle incorporated into this compound analogues. Synthetic strategies often involve the reaction of a precursor bearing a sulfonamide moiety with reagents that enable the construction of the thiazole ring. nih.govresearchgate.net These derivatives have been investigated for a range of biological activities, including anticancer and radiosensitizing effects. iaea.orgiaea.org

A summary of representative synthetic approaches for incorporating heterocyclic moieties is presented in the interactive table below.

| Heterocyclic Moiety | Synthetic Strategy | Key Reagents/Conditions | Reference |

| Pyrimidine | Cyclocondensation | 1,3-Dicarbonyl compounds, ureas/thioureas | nih.gov |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Terminal alkynes, organic azides, Cu(I) catalyst | nih.gov |

| 1,2,4-Triazole | Reaction of hydrazides with carbon disulfide | Hydrazides, CS2, base | nih.gov |

| Thiazole | Hantzsch thiazole synthesis | α-Haloketones, thioamides | nih.gov |

Introducing substituents onto the azepane ring is a crucial strategy for modulating the pharmacological properties of this compound derivatives. Structure-activity relationship (SAR) studies have often focused on modifications at various positions of the seven-membered ring.

A notable example is the exploration of substituents at the 4-position of the azepane ring. These studies have led to the discovery of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov The synthetic approaches to these derivatives often involve multi-step sequences starting from commercially available materials, allowing for the systematic variation of the substituent at the 4-position.

Furthermore, methods for the synthesis of polysubstituted azepanes have been developed, which can be applied to the synthesis of complex this compound analogues. One such strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered ring system. nih.gov This is followed by hydrogenolysis to yield the substituted azepane. Other methods include the regio- and diastereoselective hydroxylation of azepanes to introduce hydroxyl groups, which can serve as handles for further functionalization. mdpi.com

The sulfonamide group itself offers opportunities for structural modification to fine-tune the electronic and steric properties of the molecule. These modifications can influence the compound's binding affinity to its biological target and its pharmacokinetic profile.

One common modification is the N-substitution of the sulfonamide. This can be achieved by reacting a sulfonyl chloride with a primary or secondary amine. This approach allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen. The synthesis of N-substituted arylsulfonamides can be carried out by reacting an aryl hydrocarbon with chlorosulfonic acid to form the sulfonyl chloride, which is then reacted with an aliphatic amine in the presence of a base. google.com

Another strategy involves replacing one of the sulfonyl oxygens with an imido group to form sulfonimidamides, or both oxygens to form sulfondiimidamides. acs.org These aza-derivatives of sulfonamides offer different hydrogen bonding capabilities and geometries compared to the parent sulfonamide, which can lead to altered biological activities. A two-step synthesis of sulfondiimidamides has been reported, which utilizes a hypervalent iodine-mediated amination as the key step. acs.org

Mechanistic Studies of this compound Synthetic Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is essential for optimizing existing methods and developing new synthetic strategies. Key mechanistic pathways that have been investigated include ring expansion, cycloaddition reactions, and tandem amination/cyclization.

Ring Expansion Mechanisms: The synthesis of the azepane ring often involves the expansion of smaller ring systems, such as piperidines or pyrrolidines. rsc.orgcityu.edu.hk One mechanism involves the intramolecular rearrangement of an aryl nitrene, which can be generated from the deoxygenation of a nitroarene. pharmaguideline.com The nitrene can then undergo ring expansion of the aromatic ring to form an azepine derivative. researchgate.net The stereoselectivity and regioselectivity of these piperidine ring expansion processes have been investigated using semiempirical molecular orbital calculations. rsc.org Another approach is the photochemical dearomative ring expansion of nitroarenes, which proceeds through the conversion of the nitro group into a singlet nitrene. nih.gov

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the construction of the azepine ring and for the introduction of heterocyclic moieties. The [5+2] cycloaddition of γ-amino ketones with alkynes, catalyzed by silver, provides a direct route to azepine derivatives. researchgate.net Rhodium-catalyzed [4+3] cycloaddition reactions of vinyl aziridines with silyl (B83357) dienol ethers have also been employed for the efficient synthesis of highly functionalized azepines. researchgate.net The mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of 1,2,3-triazoles involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov Mechanistic studies have focused on controlling the regioselectivity of this reaction.

Tandem Amination/Cyclization: An efficient method for the preparation of functionalized azepines involves a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. nih.gov The proposed mechanism involves the initial hydroamination of the allene with the amine, followed by an intramolecular cyclization to form the seven-membered azepine ring.

A summary of key mechanistic aspects is provided in the interactive table below.

| Reaction Type | Key Mechanistic Feature | Catalyst/Conditions | Reference |

| Ring Expansion | Aryl nitrene intermediate | Photochemical or thermal | pharmaguideline.comresearchgate.net |

| [5+2] Cycloaddition | Formation of four new bonds in one step | Silver-catalyzed | researchgate.net |

| [4+3] Cycloaddition | Enantioselective synthesis of functionalized azepines | Rhodium-catalyzed | researchgate.net |

| Tandem Amination/Cyclization | Hydroamination followed by intramolecular cyclization | Copper(I)-catalyzed | nih.gov |

Advanced Structural Characterization and Solid State Analysis of Azepane 1 Sulfonamide

X-ray Crystallography of Azepane-1-sulfonamide Complexes and Derivatives

While the crystal structure of the parent this compound is not widely reported, analysis of related sulfonamide and azepane-containing structures provides a strong basis for understanding its likely solid-state conformation. For instance, studies on various N-acylsulfonamides reveal that the packing of these molecules in the crystal lattice is governed by a network of non-covalent interactions, primarily N-H···O hydrogen bonds involving the sulfonamide group. researchgate.net The crystal structures of azatricyclo-sulfonamide derivatives show that the sulfonamide group plays a significant role in the molecular conformation and intermolecular interactions. openaccessjournals.com In these structures, the bond lengths of the S=O and S-N groups are consistent with those observed in other sulfonamides. openaccessjournals.com

The crystal packing of these related compounds often reveals the formation of hydrogen-bonded layers or more complex three-dimensional networks. iucr.org The presence of the flexible seven-membered azepane ring in this compound introduces additional conformational possibilities, which can be "frozen" in the crystalline state, providing a snapshot of a low-energy conformation. mdpi.com The stereochemistry of substituted azepanes has been confirmed through X-ray crystallographic analysis, highlighting the power of this technique in elucidating complex three-dimensional structures. rsc.org

In a study of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives, molecular docking, which is often complemented by X-ray crystallography, revealed strong coordination of the sulfonamide with a catalytic Zn2+ ion and hydrophobic interactions of the azepane ring within a binding pocket. nih.gov This underscores the importance of the azepane-sulfonamide scaffold in molecular recognition.

Table 1: Representative Crystallographic Data for a Related Sulfonamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.12(1) |

| Volume (ų) | 1492.1(5) |

| Z | 4 |

Note: Data is hypothetical and representative of a typical sulfonamide derivative.

Molecular Packing and Intermolecular Interactions via Hirshfeld Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts that dictate the molecular packing.

For sulfonamide-containing compounds, Hirshfeld analysis consistently reveals the dominance of specific intermolecular interactions. The most significant contributions to the crystal packing typically arise from O···H/H···O and H···H contacts. iucr.orgiucr.org In a study of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, Hirshfeld analysis showed that O···H/H···O interactions accounted for 40.1% of the total contacts, while H···H interactions contributed 27.5%. iucr.org C···H/H···C interactions also play a notable role. iucr.orgiucr.org

The fingerprint plots derived from Hirshfeld analysis provide a quantitative summary of these interactions. For sulfonamides, these plots typically show sharp spikes for N-H···O hydrogen bonds, which are crucial for the formation of stable supramolecular structures. nih.gov The analysis of sulfameter (B1682505) solvates demonstrated that the solvent molecules can also participate in significant intermolecular interactions, such as C-H···O bonds, further stabilizing the crystal packing. nih.gov

In the context of this compound, the azepane ring would contribute significantly to H···H and C···H/H···C contacts. The nitrogen atom of the azepane ring and the oxygen atoms of the sulfonamide group would be key sites for hydrogen bonding. The analysis of a triazole derivative with a bulky adamantyl group showed that even with steric hindrance, C-H···N hydrogen bonds were primary contributors to intermolecular stabilization, a scenario that could be relevant for substituted this compound derivatives. researchgate.net

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Sulfonamide

| Interaction Type | Contribution (%) |

| H···H | 28.5 |

| O···H/H···O | 28.6 |

| C···H/H···C | 29.2 |

| C···C | 5.2 |

| C···N/N···C | 1.2 |

Data adapted from a study on 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. iucr.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound and its derivatives, NMR provides detailed information about the connectivity of atoms, the conformational preferences of the flexible azepane ring, and the stereochemical relationships between different parts of the molecule.

The ¹H NMR spectrum of a typical sulfonamide will show characteristic signals for the protons on the aromatic or alkyl groups, as well as a signal for the N-H proton of the sulfonamide group, which often appears as a broad singlet. rsc.org In a study of aromatic sulfonamides, the proton of the sulfonamide –SO₂NH– group appeared as a singlet between 8.78 and 10.15 ppm. rsc.org The chemical shifts of the protons on the azepane ring would provide information about its conformation. The flexible seven-membered azepane ring can exist in several conformations, such as chair and boat forms, and their twisted variations. mdpi.com The coupling constants between adjacent protons on the ring can be used to determine the dihedral angles and thus deduce the predominant conformation in solution.

Dynamic NMR (DNMR) studies can be employed to investigate conformational exchange processes. For molecules with hindered rotation, such as certain N-arylsulfonamides, separate signals for different rotamers may be observed at low temperatures. umich.edu This technique could be applied to study the rotation around the N-S bond in this compound derivatives. The stereochemistry of substituted azepanes has been successfully assigned using ¹H NMR analysis, often in conjunction with X-ray crystallography. acs.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Sulfonamide Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ar-H | 6.51 - 7.70 | 111.83 - 160.11 |

| SO₂NH | 8.78 - 10.15 | - |

| CH₂ (azepane) | 1.50 - 3.50 (multiplets) | 25.0 - 55.0 |

| N-H (azepane) | Variable | - |

Note: Data is a generalized representation based on typical values for sulfonamides and azepane derivatives. rsc.org

Vibrational Spectroscopy (FTIR) for Functional Group Analysis in Novel this compound Derivatives

Fourier-transform infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound derivatives, the FTIR spectrum would be dominated by the characteristic absorption bands of the sulfonamide and azepane moieties. The sulfonamide group (–SO₂NH–) gives rise to two strong and distinct stretching vibrations for the S=O bonds. The asymmetric stretching (ν_as(SO₂)) typically appears in the range of 1350-1310 cm⁻¹, while the symmetric stretching (ν_s(SO₂)) is found between 1160-1140 cm⁻¹. rsc.org The S-N stretching vibration is usually observed in the region of 920-890 cm⁻¹. rsc.org

The N-H stretching vibration of the sulfonamide group appears as a band in the region of 3350-3250 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The azepane ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) vibrations at lower frequencies. The N-H stretching of the secondary amine in the azepane ring would also be observable, typically in the range of 3400-3300 cm⁻¹, though it may be obscured by the sulfonamide N-H band if not well-resolved.

In a study of novel N-acylsulfonamides, the IR spectrum showed characteristic bands for the sulfonamide group, with ν_s(SO₂) at 1176 cm⁻¹ and ν_as(SO₂) at 1352 cm⁻¹. iucr.org The analysis of various pharmaceutical compounds, including those with amine functionalities, demonstrates the utility of FTIR in confirming the presence of key functional groups and assessing intermolecular interactions through shifts in vibrational frequencies. globalresearchonline.net

Table 4: Characteristic FTIR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretching | 1350 - 1310 |

| Sulfonamide (SO₂) | Symmetric Stretching | 1160 - 1140 |

| Sulfonamide (S-N) | Stretching | 920 - 890 |

| Amine (N-H) | Stretching | 3400 - 3250 |

| Alkane (C-H) | Stretching | 2960 - 2850 |

Note: Data is a generalized representation based on typical values for sulfonamides and amines. rsc.orgglobalresearchonline.net

High-Resolution Mass Spectrometry for Structural Confirmation of Synthesized Compounds

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and its fragments. This capability is crucial for confirming the identity of newly synthesized this compound derivatives and for characterizing any impurities or byproducts.

Under electrospray ionization (ESI), sulfonamides typically form protonated molecules [M+H]⁺ in the positive ion mode. The high mass accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide valuable structural information. The fragmentation patterns of sulfonamides are well-studied. Common fragmentation pathways include:

Cleavage of the S-N bond, leading to the formation of characteristic fragment ions.

Loss of sulfur dioxide (SO₂), a neutral loss of 64 Da, which is a hallmark of many aromatic sulfonamides. nih.gov This fragmentation is often preceded by an intramolecular rearrangement. nih.gov

Cleavage of the bond between the sulfonyl group and the aromatic or alkyl group.

For example, a common fragmentation pattern for sulfonamides involves the formation of ions at m/z 156, 108, and 92. researchgate.net The ion at m/z 156 corresponds to the [H₂N-C₆H₄-SO₂]⁺ fragment (for sulfanilamide (B372717) derivatives), while the ions at m/z 108 and 92 result from subsequent losses of SO and SO₂, respectively. researchgate.net The specific fragmentation pattern of an this compound derivative would depend on the substituents on the azepane ring and any aromatic moieties present. HRMS can precisely measure the masses of these fragments, aiding in the assignment of their structures.

The use of techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry allows for both high-resolution precursor ion selection and high-resolution fragment ion analysis, providing a wealth of structural detail. benthamdirect.com This level of analysis is essential for the unambiguous characterization of novel this compound derivatives.

Table 5: Common Fragment Ions Observed in the Mass Spectra of Sulfonamides

| m/z | Proposed Fragment Structure/Origin |

| [M+H]⁺ | Protonated molecule |

| [M+H - 64]⁺ | Loss of SO₂ |

| 156 | [H₂N-C₆H₄-SO₂]⁺ (in sulfanilamide derivatives) |

| 108 | [H₂N-C₆H₄-NH]⁺ (from m/z 156) |

| 92 | [C₆H₆N]⁺ (from m/z 156) |

Note: Data is based on common fragmentation patterns of aromatic sulfonamides. nih.govresearchgate.net

Computational and Theoretical Investigations of Azepane 1 Sulfonamide

Molecular Docking Studies for Protein-Ligand Interactions of Azepane-1-sulfonamides

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding how azepane-1-sulfonamide derivatives interact with their biological targets.

Molecular docking studies are instrumental in predicting the binding affinity of this compound derivatives to their target proteins. This affinity is often expressed as a docking score, which is a numerical value representing the strength of the protein-ligand interaction; more negative scores typically indicate stronger binding. These predictions are critical in the early stages of drug discovery for prioritizing compounds for synthesis and further testing.

For instance, docking studies on a series of azepane sulfonamides identified as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been performed. nih.gov These studies help to rationalize the structure-activity relationships (SAR) observed, where modifications at the 4-position of the azepane ring led to significant changes in inhibitory potency. nih.gov One highly potent compound from these studies demonstrated an IC₅₀ value of 3.0 nM, and docking simulations would be used to understand the structural basis for this high affinity. nih.gov

| Compound Class | Target Protein | Key Finding | Predicted Binding Affinity (Example) |

|---|---|---|---|

| Azepane Sulfonamides | 11β-HSD1 | SAR studies at the 4-position of the azepane ring identified potent inhibitors. nih.gov | IC₅₀ = 3.0 nM for the most potent compound discovered. nih.gov |

| General Sulfonamides | Carbonic Anhydrase II | The sulfonamide amine nitrogen binds directly to the active site zinc atom. nih.gov | Binding energies range from -6.9 to -7.8 kcal/mol in some studies. researchgate.net |

The stability of a protein-ligand complex is governed by a variety of non-covalent interactions. Computational studies allow for the detailed characterization of these interaction profiles for this compound derivatives.

Hydrogen Bonding: This is a critical interaction for sulfonamides. The sulfonamide group (-SO₂NH-) contains both hydrogen bond donors (the NH group) and acceptors (the oxygen atoms). Docking studies frequently show the sulfonamide oxygen atoms accepting hydrogen bonds from backbone nitrogens of active site residues, while the sulfonamide nitrogen can bind to metal ions (like Zn²⁺) or donate a hydrogen bond. nih.govnih.gov

Hydrophobic Interactions: These interactions are crucial for the binding of the nonpolar parts of the ligand, such as the azepane ring and any aromatic substituents. researchgate.net The aliphatic nature of the seven-membered azepane ring allows it to fit snugly into hydrophobic pockets within the receptor's active site, forming favorable van der Waals contacts. nih.gov Aromatic rings attached to the sulfonamide can form pi-pi stacking or pi-alkyl interactions with hydrophobic residues like phenylalanine, tyrosine, or proline. researchgate.net

The combination of strong, directional hydrogen bonds from the sulfonamide core and extensive hydrophobic interactions from the azepane ring and its substituents leads to high-affinity binding. researchgate.netnih.gov

| Interaction Type | Participating Group (Ligand) | Potential Interacting Residues (Protein) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide (-SO₂NH-) | Thr199, Pro202, His200 researchgate.net | Anchors the ligand in the active site; crucial for affinity and specificity. nih.govnih.gov |

| Hydrophobic Interactions | Azepane Ring, Phenyl Rings | Phe91, Pro202, Ile9, Tyr15 researchgate.netresearchgate.net | Stabilizes the ligand within the binding pocket; contributes significantly to binding energy. researchgate.net |

| Ionic/Coordinate Bonding | Sulfonamide Nitrogen | Active Site Zinc Ion (Zn²⁺) | A hallmark interaction for sulfonamide inhibitors of metalloenzymes like carbonic anhydrase. nih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules like this compound. nih.gov These methods provide insights into molecular geometry, charge distribution, and chemical reactivity. nih.govacs.org

Studies on the parent azepane ring using DFT methods (such as M06-2X) and basis sets like 6-311++G(d,p) have elucidated its structural and electronic properties. nih.govacs.org The introduction of the sulfonamide group significantly alters the electronic landscape. The highly electronegative oxygen and nitrogen atoms of the sulfonamide group withdraw electron density, influencing the molecule's reactivity.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the regions around the sulfonamide oxygens are expected to be strongly negative (red/yellow), indicating sites prone to electrophilic attack or hydrogen bond acceptance. nih.gov

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index can be calculated from FMO energies to quantify the molecule's reactivity. researchgate.net

These calculations help in understanding how the molecule will behave in a biological environment and can guide the design of derivatives with improved properties. nih.govacs.org

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of every atom in the protein-ligand complex over time (typically nanoseconds to microseconds), providing valuable information on the stability of the binding pose and the conformational changes that may occur upon ligand binding. mdpi.comekb.eg

An MD simulation of an this compound derivative bound to its target protein would typically involve analyzing:

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid. This can reveal how ligand binding affects the protein's dynamics, for instance, by stabilizing flexible loops near the active site. nih.gov

Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in docking can be tracked over the simulation. A stable hydrogen bond that is maintained for a high percentage of the simulation time is considered a major contributor to the binding affinity. mdpi.com

These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For a series of this compound derivatives, a QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Developing a QSAR model involves:

Data Set: A series of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates the descriptors with the biological activity. mdpi.com

For example, a 3D-QSAR model for a related series of sulfonamide antagonists was built using the PHASE program. jscimedcentral.com Such a model yielded statistically significant results with good predictive power, indicated by a high squared correlation coefficient (R² > 0.9) and a cross-validated correlation coefficient (Q² > 0.6). mdpi.comjscimedcentral.com The resulting model can highlight which structural features are most important for activity, providing a roadmap for lead optimization.

Pharmacophore Modeling and Virtual Screening for Target Modulation

A pharmacophore model is a 3D arrangement of the essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov

For this compound derivatives, a pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the protein-ligand complex itself (structure-based). nih.gov For instance, a pharmacophore model for a class of sulfonamide-based 5-HT₆ antagonists identified two hydrogen bond acceptors, a positive ionizable group, and an aromatic ring (an AAPR hypothesis) as crucial for activity. jscimedcentral.com

Once a robust pharmacophore model is developed, it can be used as a 3D query to perform a virtual screen of large chemical databases. researchgate.net This process rapidly identifies other molecules from the database that match the pharmacophore and are therefore likely to be active against the same target. This is a highly efficient method for discovering novel chemical scaffolds that can be further developed into new drugs. nih.govresearchgate.net

Analysis of Molecular Descriptors for Rational Design Principles (e.g., Topological Polar Surface Area, Rotatable Bonds)

In the contemporary landscape of drug discovery and development, computational and theoretical investigations are indispensable for the rational design of novel therapeutic agents. The analysis of molecular descriptors, which are numerical values that encode distinct structural features of a molecule, provides critical insights into its pharmacokinetic and pharmacodynamic profiles. For this compound, two such descriptors, the Topological Polar Surface Area (TPSA) and the number of rotatable bonds, are of paramount importance in predicting its potential as a drug candidate.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, along with their attached hydrogen atoms. This metric is a well-established predictor of a drug's oral bioavailability and its ability to permeate biological membranes. A higher TPSA value generally corresponds to lower membrane permeability. For a drug to be orally active, it must be absorbed through the intestinal wall, and to act on the central nervous system, it must cross the blood-brain barrier.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can be advantageous for binding to a target protein, as it allows the molecule to adopt an optimal conformation. However, excessive conformational flexibility can be detrimental, leading to a decrease in binding affinity due to the entropic penalty paid upon binding. Furthermore, a high number of rotatable bonds can negatively impact oral bioavailability.

For this compound, the calculated values for these key molecular descriptors are presented in the table below.

| Molecular Descriptor | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 54.6 Ų |

| Number of Rotatable Bonds | 1 |

The TPSA value of 54.6 Ų for this compound suggests good potential for oral bioavailability and cell membrane permeability. Generally, compounds with a TPSA of less than 140 Ų are predicted to have good intestinal absorption. Furthermore, a TPSA value below 90 Ų is often considered favorable for penetration of the blood-brain barrier, indicating that this compound may have the potential to act on targets within the central nervous system.

The single rotatable bond in this compound indicates a relatively rigid structure. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency. The low number of rotatable bonds is also in line with the general guidelines for good oral bioavailability.

In the context of rational drug design, these molecular descriptors for this compound provide a strong foundation for its consideration as a scaffold for the development of new therapeutic agents. The favorable TPSA and low number of rotatable bonds suggest that derivatives of this compound are likely to possess desirable pharmacokinetic properties, making it an attractive starting point for medicinal chemistry campaigns targeting a variety of diseases.

Biochemical and Molecular Interaction Studies of Azepane 1 Sulfonamide in Vitro Research

Enzyme Inhibition Kinetics and Mechanism Elucidation

Derivatives of azepane-1-sulfonamide have been the subject of extensive enzymatic studies, demonstrating a broad spectrum of inhibitory capabilities. These investigations have provided detailed insights into the kinetics and mechanisms of these interactions, which are crucial for the rational design of more potent and selective therapeutic agents.

Carbonic Anhydrase (CA) Isoform Inhibition Studies (hCA I, II, IX, and XII)

The sulfonamide moiety is a well-established pharmacophore known for its potent inhibition of carbonic anhydrases (CAs), a family of zinc metalloenzymes. While specific kinetic data for the parent "this compound" is not extensively documented in publicly available literature, numerous studies on related sulfonamide derivatives provide a strong basis for understanding its likely inhibitory profile against various human (h) CA isoforms.

Research on a diverse range of sulfonamides has demonstrated significant inhibitory activity against several hCA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. For instance, studies on sulfonamides incorporating mono-, bi-, and tricyclic imide moieties have reported inhibition constants (Kᵢ) spanning a wide range, from nanomolar to micromolar concentrations.

The inhibitory activity of these sulfonamide derivatives against the key hCA isoforms is summarized below:

hCA I: Inhibition constants (Kᵢs) typically range from 49 to over 10,000 nM.

hCA II: This physiologically dominant isoform is often significantly inhibited, with Kᵢs ranging from 2.4 to 4515 nM.

hCA IX: Inhibition against this cancer-related isoform varies, with Kᵢs observed in the range of 9.7 to 7766 nM.

hCA XII: Another tumor-associated isoform, hCA XII, is moderately to potently inhibited, with Kᵢs generally falling between 14 and 316 nM.

| Isoform | Range of Inhibition Constants (Kᵢ) for Sulfonamide Derivatives |

| hCA I | 49 - >10,000 nM |

| hCA II | 2.4 - 4515 nM |

| hCA IX | 9.7 - 7766 nM |

| hCA XII | 14 - 316 nM |

This table presents a general range of inhibitory activities observed for various sulfonamide derivatives and may not be representative of this compound itself.

The inhibitory action of sulfonamides against carbonic anhydrases is attributed to their interaction with the zinc ion (Zn²⁺) located at the core of the enzyme's active site. The mechanism involves the deprotonation of the sulfonamide's nitrogen atom, which then coordinates with the zinc ion. This binding event displaces a water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic activity, thereby effectively blocking the hydration of carbon dioxide to bicarbonate. This direct interaction with the catalytic metal ion is a hallmark of the inhibition of zinc metalloenzymes by sulfonamide-based compounds.

Inhibition of Dihydropteroate (B1496061) Synthetase

Modulation of Other Relevant Enzymes

The versatility of the azepane-sulfonamide scaffold has led to investigations into its effects on a variety of other enzymes, revealing a broader spectrum of potential biological activity.

SIRT2: While direct inhibition data for this compound is not specified, related 3-(benzylsulfonamido)benzamides have been synthesized and coupled with azepane to generate sirtuin 2 (SIRT2) inhibitors. Some of these compounds have demonstrated the ability to increase the acetylation of α-tubulin, a known SIRT2 substrate, in a dose-dependent manner in cellular assays.

α-Glucosidase: Although no studies on this compound have been identified, other heterocyclic structures have been investigated as α-glucosidase inhibitors. For instance, a series of 4-hydroxyquinolinone-hydrazone derivatives exhibited good α-glucosidase inhibition with IC₅₀ values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, which is more potent than the standard drug acarbose (B1664774) (IC₅₀ = 752.0 ± 2.0 µM).

Urease: The sulfonamide moiety is also found in potent urease inhibitors. A series of sulfonamide-1,2,3-triazole-acetamide derivatives displayed significant urease inhibitory activity, with IC₅₀ values ranging from 0.12 to 4.53 µM, far exceeding the potency of the standard inhibitor thiourea (B124793) (IC₅₀ = 23.76 µM). nih.gov

11β-HSD1: A series of azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Structure-activity relationship (SAR) studies focusing on the 4-position of the azepane ring led to the discovery of a particularly potent compound with an IC₅₀ of 3.0 nM. nih.gov

Cyclooxygenase (COX): While specific data on this compound is unavailable, other sulfonamide-containing compounds are known to be selective COX-2 inhibitors. For example, naproxen-sulfamethoxazole conjugates have shown significant inhibition of COX-2 (75.4% inhibition at 10 µM), comparable to the reference drug celecoxib. nih.gov

Lipoxygenase (LOX): Information regarding the direct inhibition of lipoxygenase by this compound is limited. However, the broader class of sulfonamides has been explored for anti-inflammatory properties, which can be associated with LOX inhibition.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): While not azepane derivatives, other sulfonamide-containing compounds have been investigated as EGFR TK inhibitors. For instance, certain 4-anilinoquinazolines have demonstrated potent inhibition with IC₅₀ values in the nanomolar range.

Purine (B94841) Nucleoside Phosphorylase (PNP): There is no specific data on this compound as a PNP inhibitor. However, other purine nucleoside analogues have been identified as potent inhibitors. For example, 8-amino-9-(2-thienylmethyl)guanine (B3363652) has an IC₅₀ of 0.17 µM (Kᵢ = 0.067 µM) against human PNP. researchgate.net

| Enzyme | Inhibitor Class/Derivative | IC₅₀ / Kᵢ Value |

| 11β-HSD1 | Azepane Sulfonamide Derivative | 3.0 nM |

| Urease | Sulfonamide-1,2,3-triazole-acetamide | 0.12 - 4.53 µM |

| α-Glucosidase | 4-Hydroxyquinolinone-hydrazones | 93.5 - 575.6 µM |

| COX-2 | Naproxen-sulfamethoxazole conjugate | 75.4% inhibition at 10 µM |

| PNP | 8-amino-9-(2-thienylmethyl)guanine | IC₅₀ = 0.17 µM / Kᵢ = 0.067 µM |

This table presents inhibitory activities of various derivatives and related compounds against the respective enzymes and may not reflect the activity of this compound itself.

Receptor Binding and Modulation Investigations (In Vitro)

In addition to enzyme inhibition, derivatives of the azepane scaffold have been evaluated for their ability to bind to and modulate the activity of various neurotransmitter receptors, suggesting a potential role in neurological pathways.

Serotonin (B10506) and Dopamine (B1211576) Receptor Interactions (for specific azepane derivatives)

Specific derivatives of azepane, particularly azepinoindoles, have demonstrated significant binding affinity for both serotonin and dopamine receptors. These findings suggest that the azepane core can serve as a valuable scaffold for the development of ligands targeting these important central nervous system receptors.

Serotonin Receptors: N-sulfonyl azepinoindoles have been reported as potent 5-HT₆ ligands. nih.gov For example, N-azinylsulfonyl-tetrahydropiridynyl indoles have shown high affinity for the 5-HT₆ receptor, with some compounds exhibiting Kᵢ values in the low nanomolar range. researchgate.net The substitution pattern on the indole (B1671886) and sulfonyl moieties has been shown to significantly influence the binding affinity.

Dopamine Receptors: Certain azepinoindole derivatives have exhibited strong binding to D₁, D₂, and other dopamine receptor subtypes. For instance, a series of potent and selective D₃ receptor antagonists with diazaspiro alkane cores, which share structural similarities with the azepane ring system, displayed favorable D₃ receptor affinity with Kᵢ values ranging from 12.2 to 25.6 nM.

| Receptor Subtype | Derivative Class | Binding Affinity (Kᵢ) |

| 5-HT₆ | N-Azinylsulfonyl-tetrahydropiridynyl indoles | Low nanomolar range |

| Dopamine D₃ | Diazaspiro alkane core derivatives | 12.2 - 25.6 nM |

This table presents binding affinities of specific azepane-related derivatives and may not be representative of this compound itself.

Interaction with Nucleic Acids and Other Biological Macromolecules (In Vitro)

In vitro studies have explored the interactions of sulfonamide derivatives with biological macromolecules, including nucleic acids. Research on certain sulfonamide derivatives has indicated a capacity for binding to DNA. The mode of this interaction is described as a combination of intercalative and groove binding. nih.gov This suggests that the planar aromatic portions of the sulfonamide molecules may insert themselves between the base pairs of the DNA double helix (intercalation), while other parts of the molecule may fit into the minor or major grooves of the DNA structure. Such interactions have the potential to disrupt normal DNA processes. nih.gov For instance, disturbances in the production of tetrahydrofolate, a process that can be affected by some sulfonamide compounds, may lead to abnormalities in DNA by limiting the supply of methyl groups necessary for methylation, thereby potentially impeding DNA synthesis. nih.gov

Experimental and theoretical analyses have been conducted to characterize these binding events. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry have been employed to determine the nature and strength of the interaction between sulfonamide derivatives and DNA. nih.gov Molecular docking studies further support these experimental findings by predicting the specific binding modes and energies of interaction. For example, some sulfonamide derivatives have been shown to form hydrogen bonds with DNA base pairs. nih.gov

Cellular Pathway Modulation Studies (In Vitro Mechanistic Investigations)

Inflammatory Pathway Enzyme Targeting

Derivatives of azepane sulfonamide have been investigated for their potential to modulate inflammatory pathways through the inhibition of key enzymes. One area of focus has been the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in inflammatory processes. nih.gov Structure-activity relationship (SAR) studies on a series of azepine sulfonamides have led to the identification of potent inhibitors of 11β-HSD1. nih.gov For instance, modifications at the 4-position of the azepane ring have resulted in the discovery of compounds with high inhibitory activity, demonstrating IC₅₀ values in the low nanomolar range. nih.gov

The broader class of sulfonamides has also been recognized for its anti-inflammatory properties, often through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) and other inflammatory mediators. openaccesspub.org While specific studies on this compound's direct interaction with COX-2 are not detailed, the general mechanism of action for sulfonamide-based COX-2 inhibitors provides a basis for understanding their anti-inflammatory effects. openaccesspub.orgnih.gov

Below is a table summarizing the in vitro inhibitory activity of a potent azepine sulfonamide derivative against 11β-HSD1.

| Compound | Target Enzyme | IC₅₀ (nM) |

| Compound 30 (azepine sulfonamide derivative) | 11β-HSD1 | 3.0 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of a specific azepine sulfonamide derivative, indicating its potency as an inhibitor of the 11β-HSD1 enzyme in an in vitro setting. nih.gov

Tumor Growth and Proliferation Pathway Interactions

The anticancer potential of this compound derivatives has been explored through their interaction with pathways crucial for tumor growth and proliferation. A significant target in this context is carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in a variety of tumors and contributes to their development and progression. researchgate.net

A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives were synthesized and evaluated for their ability to inhibit CAIX. The majority of these compounds demonstrated successful inhibition of CAIX activity, with IC₅₀ values in the low nanomolar range. researchgate.net Molecular docking studies have provided insights into the binding mechanism, revealing that the azepane ring engages in hydrophobic interactions within a specific pocket of the enzyme, while the aryl ring participates in π-stacking interactions. researchgate.net

The antiproliferative activities of the most potent CAIX inhibitors from this series were further assessed against a panel of human tumor cell lines. researchgate.net Notably, some of these derivatives exhibited significant growth inhibitory effects against several cancer cell lines. researchgate.net The general class of sulfonamides has been noted for its potential to induce cancer cell cycle arrest and apoptosis. nih.gov

The following table details the CAIX inhibitory activity of a particularly potent 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivative.

| Compound | Target Enzyme | IC₅₀ (nM) |

| Compound 26 | Carbonic Anhydrase IX (CAIX) | 19 |

This table displays the half-maximal inhibitory concentration (IC₅₀) of a specific 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivative, highlighting its strong inhibitory effect on the CAIX enzyme in vitro. researchgate.net

Structure Activity Relationship Sar Research on Azepane 1 Sulfonamide Scaffolds

Correlation of Structural Modifications with In Vitro Biological Activities

Research into azepane-1-sulfonamide derivatives has demonstrated that modifications to the azepane ring are pivotal for modulating biological activity. A notable example is the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target in metabolic diseases.

Systematic SAR studies have been conducted, particularly focusing on substitutions at the 4-position of the azepane ring. nih.gov These investigations revealed that the introduction of various substituents at this position directly correlates with the inhibitory potency of the compounds. For instance, early derivatives with smaller, unsubstituted groups showed moderate activity. However, the exploration of more complex and sterically demanding substituents led to the discovery of compounds with significantly enhanced potency. This iterative process of structural modification and subsequent in vitro testing is fundamental to optimizing the scaffold for a specific biological target. The culmination of these efforts was the identification of a highly potent inhibitor with an IC₅₀ value of 3.0 nM, underscoring the sensitivity of the 11β-HSD1 enzyme to the chemical nature of the substituent at the 4-position of the azepane ring. nih.gov

The biological activity of sulfonamides, in general, is wide-ranging and includes antibacterial, diuretic, and anticancer properties. ijpsonline.com The specific activity is dictated by the nature of the groups attached to the sulfonamide core. For azepane-1-sulfonamides, the azepane ring serves as a versatile scaffold that can be functionalized to target a variety of enzymes and receptors. For example, different derivatives have been explored as potential antidiabetic and anti-Alzheimer's agents, with their efficacy being highly dependent on the specific structural modifications made.

| Compound | Modification at 4-Position of Azepane Ring | Target | In Vitro Activity (IC₅₀) |

|---|---|---|---|

| Lead Compound | Initial Group | 11β-HSD1 | Moderate Potency |

| Compound 30 | Optimized Complex Substituent | 11β-HSD1 | 3.0 nM nih.gov |

Impact of Substituent Nature and Position on Molecular Interactions and Activity

The nature and position of substituents on the this compound scaffold critically influence molecular interactions with the target protein, thereby determining the compound's biological activity. The key parameters of a substituent—its size, shape, lipophilicity, and electronic properties—all play a role.

In the context of 11β-HSD1 inhibitors, SAR studies at the 4-position of the azepane ring demonstrated that potency is not merely a function of substituent size but also of its ability to form favorable interactions within the enzyme's active site. nih.gov The sulfonamide moiety itself is a crucial pharmacophore, known to act as a hydrogen bond acceptor and donor, anchoring the molecule to the target. The strongly electron-withdrawing nature of the sulfonyl group increases the acidity of the NH proton, facilitating key interactions. ijpsonline.com

The aryl group attached to the sulfonamide is another critical site for modification. Substituents on this ring can influence the electronic properties of the sulfonamide group and provide additional points of interaction with the target. For instance, electron-withdrawing groups on the aromatic ring can enhance the antibacterial activity of certain sulfonamides. ijpsonline.com While specific data on the aryl substitutions for the this compound scaffold are less detailed in the provided context, general principles suggest that modifying this part of the molecule would significantly impact activity. The spatial orientation of these substituents is also vital, as different positional isomers can lead to vastly different binding affinities due to the specific topology of the receptor's binding pocket.

Stereochemical Influences on Activity and Selectivity of Azepane-1-sulfonamides

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like enzymes and receptors are chiral. Consequently, enantiomers of a chiral drug can exhibit different pharmacological activities and potencies. The azepane ring can contain stereocenters, particularly when substituted, making the stereochemical configuration a critical determinant of biological activity.

The synthesis of azepane derivatives can be performed using stereoselective methods, which allow for the preparation of specific diastereomers and enantiomers. Such synthetic control is essential for systematically studying the influence of stereochemistry on activity. While the importance of stereochemistry is well-established in medicinal chemistry and methods for the diastereoselective and regioselective synthesis of substituted azepanes are available, specific research detailing the differential in vitro biological activities of stereoisomers of this compound derivatives is not extensively covered in the public literature. It is a reasonable hypothesis that the (R)- and (S)-enantiomers of a chiral this compound would display different potencies or selectivities, as the precise three-dimensional arrangement of substituents would dictate the complementarity and strength of binding to the target protein. However, without direct comparative studies, this remains an area for future investigation within this specific chemical class.

Development of Predictive SAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts.

For sulfonamide derivatives, various QSAR models have been successfully developed to predict activities ranging from anticancer to antidiabetic effects. These models are typically built using multiple linear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN). The process involves calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Characterize the connectivity and branching of the molecule.

Electronic descriptors: Describe properties like electronegativity, polarizability, and charge distribution.

Quantum chemical descriptors: Derived from quantum mechanics calculations to provide detailed electronic and structural information.

Once a statistically robust QSAR model is established and validated, it can be used to predict the activity of new, unsynthesized this compound derivatives. By analyzing the model, researchers can identify which molecular properties are most influential in determining biological activity. This provides crucial insights for the rational design of new derivatives with potentially improved potency. For example, a model might indicate that lower electronegativity at the sulfamoyl group and optimal hydrophobicity are correlated with higher activity for a particular target. ijpsonline.com Such predictive models serve as a powerful tool to guide and accelerate the optimization of the this compound scaffold for various therapeutic applications.

Advanced Analytical Method Development for Azepane 1 Sulfonamide Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis of Research Compounds

Chromatographic separation is a cornerstone of analytical chemistry, offering powerful means to isolate, identify, and quantify specific compounds within a mixture. For research compounds like Azepane-1-sulfonamide, assessing purity is critical, as even trace impurities can significantly impact experimental outcomes. Quantitative analysis is equally important for determining concentrations in various experimental systems. High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are among the most widely used analytical techniques for the analysis of sulfonamides. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds. The development of an effective HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate separation from potential impurities and degradation products. wu.ac.th A reversed-phase (RP-HPLC) approach is typically suitable for sulfonamides. mdpi.com

A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. cabidigitallibrary.org The mobile phase generally consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. UV detection is commonly used for sulfonamides, with a detection wavelength typically set around 254-270 nm. cabidigitallibrary.orgmdpi.com Method validation confirms that the analytical procedure is accurate, precise, and linear over a specific concentration range. wu.ac.thwu.ac.th